methyl 4-[(E)-(2-{[(2,4-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE is a complex organic compound that features a benzoate ester group, a hydrazone linkage, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE typically involves the following steps:
Formation of the hydrazone linkage: This can be achieved by reacting a hydrazine derivative with an appropriate carbonyl compound under acidic or basic conditions.
Esterification: The benzoate ester group can be introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Introduction of the dimethylaniline moiety: This step may involve nucleophilic substitution or coupling reactions to attach the dimethylaniline group to the core structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: The ester group and the aniline moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various functionalized esters and aniline derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE would depend on its specific application. For instance, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE: shares structural similarities with other hydrazone derivatives and benzoate esters.
Hydrazone derivatives: Known for their applications in medicinal chemistry and as intermediates in organic synthesis.
Benzoate esters: Commonly used in the synthesis of pharmaceuticals and as preservatives in the food industry.
Uniqueness
The uniqueness of METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2,4-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H19N3O4/c1-12-4-9-16(13(2)10-12)21-17(23)18(24)22-20-11-14-5-7-15(8-6-14)19(25)26-3/h4-11H,1-3H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
KJWORNFPUGILMI-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.